Lipophilicity Advantage: logP Comparison
The pentafluoroethyl substituent confers significantly higher lipophilicity than the trifluoromethyl group. The target compound exhibits a logP of 2.2, compared to a logP of 1.19 for 3-(trifluoromethyl)pyrazine-2-carboxylic acid, representing a ΔlogP of +1.01 . This difference exceeds the typical threshold for a meaningful change in membrane permeability and oral absorption potential. For context, the parent unsubstituted pyrazine-2-carboxylic acid has a logP of –0.18, underscoring the dramatic effect of progressive fluoroalkyl extension [1].
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.2 (calculated) |
| Comparator Or Baseline | 3-(Trifluoromethyl)pyrazine-2-carboxylic acid: logP = 1.19 (calculated). Parent pyrazine-2-carboxylic acid: logP = –0.18 (experimental) |
| Quantified Difference | ΔlogP = +1.01 vs. CF₃ analog; ΔlogP = +2.38 vs. unsubstituted parent |
| Conditions | Calculated logP values from ChemExper (target) and Chemsrc (comparator); experimental logP from Chembase for parent compound |
Why This Matters
A logP increase of ~1 unit can translate to a 10-fold increase in membrane permeability, making the pentafluoroethyl analog the preferred choice when target engagement requires enhanced passive diffusion or blood-brain barrier penetration.
- [1] Chembase. Pyrazine-2-carboxylic acid. LogP: –0.4186658. Acid pKa: 3.4400523. View Source
